Benzoic acid, 2,4-dichloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride
CAS No.: 119584-98-4
Cat. No.: VC20297734
Molecular Formula: C23H26Cl5NO2
Molecular Weight: 525.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119584-98-4 |
---|---|
Molecular Formula | C23H26Cl5NO2 |
Molecular Weight | 525.7 g/mol |
IUPAC Name | [4-(azepan-1-yl)-2-(2,4-dichlorophenyl)butyl] 2,4-dichlorobenzoate;hydrochloride |
Standard InChI | InChI=1S/C23H25Cl4NO2.ClH/c24-17-5-7-19(21(26)13-17)16(9-12-28-10-3-1-2-4-11-28)15-30-23(29)20-8-6-18(25)14-22(20)27;/h5-8,13-14,16H,1-4,9-12,15H2;1H |
Standard InChI Key | OGPXHINOGMFDLA-UHFFFAOYSA-N |
Canonical SMILES | C1CCCN(CC1)CCC(COC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl.Cl |
Introduction
Chemical Identification and Basic Properties
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 4-azepan-1-yl-2-(2,4-dichlorophenyl)butyl 4-chlorobenzoate hydrochloride . Alternative nomenclature includes benzoic acid, 4-chloro-, 2-(2,4-dichlorophenyl)-4-(hexahydro-1H-azepin-1-yl)butyl ester, hydrochloride, reflecting its esterified benzoic acid core and azepine-containing side chain.
Molecular and Structural Data
The compound’s molecular formula, , underscores its high chlorine content, which significantly influences its polarity and reactivity. Key structural features include:
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A 2,4-dichlorobenzoate ester group contributing to lipophilicity and metabolic stability.
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A 2-(2,4-dichlorophenyl)butyl chain providing steric bulk and potential π-π stacking interactions.
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A hexahydro-1H-azepin-1-yl group introducing basicity and conformational flexibility.
Structural and Spectroscopic Analysis
Functional Group Interactions
The 2,4-dichlorobenzoate moiety is a critical pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing effects, which enhance oxidative stability . The hexahydroazepine ring, a seven-membered saturated heterocycle, introduces nitrogen-based basicity, enabling salt formation (e.g., hydrochloride) for improved solubility.
Comparative Analysis with Related Compounds
Chlorinated benzoic acid derivatives exhibit diverse applications, as illustrated below:
Compound | Structure | Applications |
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2,4-Dichlorobenzoic Acid | Herbicide precursor | |
Chloramphenicol | Broad-spectrum antibiotic | |
Target Compound | Investigational applications |
The target compound’s structural complexity suggests potential advantages in targeted drug delivery or selective enzyme inhibition, though empirical data remain scarce.
Synthesis and Characterization
Analytical Characterization
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 491.278 .
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NMR Spectroscopy: -NMR would reveal signals for the azepine protons (δ 1.5–2.5 ppm) and aromatic chlorinated regions (δ 7.0–8.0 ppm).
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X-ray Crystallography: Could elucidate the stereochemistry of the butyl chain and salt formation.
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